molecular formula C21H17N3O2S2 B604421 3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide CAS No. 384849-30-3

3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide

Cat. No.: B604421
CAS No.: 384849-30-3
M. Wt: 407.5g/mol
InChI Key: HIXCTQPWGOTOQQ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide is a complex organic compound that features a benzothiazole moiety linked to a naphthyl group via a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide typically involves the condensation of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide linkage or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used

Properties

CAS No.

384849-30-3

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C21H17N3O2S2/c25-18-10-9-14-5-1-2-6-15(14)16(18)13-22-24-20(26)11-12-27-21-23-17-7-3-4-8-19(17)28-21/h1-10,13,25H,11-12H2,(H,24,26)/b22-13+

InChI Key

HIXCTQPWGOTOQQ-LPYMAVHISA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCSC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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